3-Amino-2-methoxyisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methoxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(8)4(6(9)11)2-3-10-7/h2-3H,8H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTCRTYYGCKBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 Amino 2 Methoxyisonicotinamide
Evolution of Synthetic Routes to the Isonicotinamide (B137802) Core
The isonicotinamide scaffold is a fundamental structural motif found in numerous biologically active compounds. lifechemicals.com Its synthesis has evolved from lengthy, conventional methods to more efficient and environmentally friendly strategies.
Conventional Multistep Synthetic Pathways
Traditional methods for constructing the isonicotinamide core often involve multiple steps with harsh reaction conditions. For instance, the synthesis of certain isonicotinamide derivatives has been achieved through the reaction of 2-chloropyridine (B119429) with N-methylethanolamine, followed by further functionalization. beilstein-journals.org Another conventional approach involves the use of a Dean-Stark apparatus to remove water from the reaction, often requiring long reaction times of 12 to 48 hours. tandfonline.com These multi-step syntheses, while effective, can be time-consuming and generate significant chemical waste.
Green Chemistry Approaches and Process Intensification
In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic methods. Green chemistry principles focus on reducing or eliminating the use of hazardous substances and maximizing efficiency. tandfonline.com For the synthesis of isonicotinamide derivatives, this has led to the exploration of alternative solvents, catalysts, and energy sources.
One notable green approach is the use of deep eutectic solvents as a "greener" alternative to volatile and toxic organic solvents like acetone (B3395972) and dimethylformamide. researchgate.net These solvents have been successfully employed in the quaternization reactions of isonicotinamide. researchgate.net Additionally, the use of reusable catalysts like montmorillonite (B579905) K-10 has been shown to be effective in the one-pot, four-component synthesis of functionalized cyanopyridines, which can be precursors to isonicotinamides. doi.org
Process intensification, another key aspect of green chemistry, aims to develop smaller, more efficient, and safer production methods. Continuous flow synthesis has emerged as a powerful tool in this regard. A multistep continuous flow method for the manufacture of isonicotinyl-hydrazide (Isoniazid), a related compound, has been developed, reacting 4-cyanopyridine (B195900) with sodium hydroxide (B78521) to produce the isonicotinamide intermediate in high yield. google.com This approach offers advantages such as improved heat and mass transfer, precise control over reaction parameters, and reduced waste generation. researchgate.netd-nb.info
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has gained prominence as a technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. amanote.commdpi.com In the context of isonicotinamide synthesis, microwave irradiation has been successfully used to prepare various derivatives. For example, novel isonicotinamide derivatives have been synthesized through quaternization reactions under microwave irradiation for just 10 minutes. srce.hr This method has also been applied to the synthesis of N-(3-chloro-2-oxo-4-substituted azetidin-1-yl) isonicotinamide derivatives. researchgate.net The significant reduction in reaction time, from hours to minutes, highlights the efficiency of microwave-assisted synthesis. tandfonline.com
Precursor Synthesis and Functional Group Interconversions
The synthesis of 3-Amino-2-methoxyisonicotinamide relies on the strategic preparation of functionalized pyridine (B92270) building blocks and the subsequent introduction of the desired amino and methoxy (B1213986) groups.
Preparation of Key Pyridine Building Blocks
Functionalized pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. lifechemicals.com The synthesis of these building blocks can be achieved through various methods, including transition-metal-catalyzed cyclization and cross-coupling reactions. researchgate.net For instance, a diboration-electrocyclization sequence can provide access to a range of pyridine-fused boronic ester building blocks, which are amenable to high-throughput synthesis. nih.govwhiterose.ac.uk The preparation of alkyne-functionalized oligopyridines has also been reported through palladium(0)-catalyzed coupling reactions. researchgate.net
Strategies for Introducing Amino and Methoxy Functionalities
The introduction of amino and methoxy groups onto the pyridine ring requires specific synthetic strategies. The methoxy group, a non-lipophilic substituent, can be introduced to influence the electronic properties and binding interactions of the final molecule. tandfonline.com While the direct methoxylation of some aromatic systems is possible, the oxidative demethylation of a methoxy group on a pyridine ring occurs at a slower rate than on a benzene (B151609) ring. tandfonline.com
The introduction of an amino group at the C2-position of the pyridine ring can be achieved through methods like the Buchwald-Hartwig arylamination. rsc.org Alternatively, nucleophilic aromatic substitution can be employed to introduce the amino function. rsc.org In some cases, a methoxy group can be substituted by ammonia (B1221849) or methylamine (B109427) to form amino derivatives. bohrium.com The choice of method depends on the specific substrate and the desired regioselectivity.
Stereochemical Control and Atropisomerism in Analog Synthesis
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of this compound analogs is of paramount importance. This involves the selective formation of one stereoisomer over others.
Atropisomerism is a specific type of chirality that arises from hindered rotation around a single bond, leading to stable, separable isomers. nih.gov This phenomenon is particularly relevant in the synthesis of biaryl compounds, a common structural motif in medicinal chemistry. nih.gov The synthesis of atropisomeric analogs of this compound requires careful consideration of the steric hindrance around the rotating bond. The stability of these atropisomers can be classified based on the energy barrier to rotation. nih.gov
Class 1 atropisomers have a low rotational barrier (<20 kcal/mol) and interconvert rapidly at room temperature. nih.gov
Class 2 atropisomers have an intermediate barrier (20–28 kcal/mol) and interconvert on a timescale of hours to months. nih.gov
Class 3 atropisomers possess a high rotational barrier (>28 kcal/mol) and are stereochemically stable at room temperature. nih.gov
The different atropisomers of a compound can exhibit significantly different biological activities. For instance, in a study on IC87114, a quinazolinone derivative, the separated aS and aR atropisomers showed equal activity against the PI3Kδ enzyme. However, introducing a methyl group, which altered the conformational flexibility, had a critical impact on the inhibitory activity. nih.gov This highlights the importance of controlling atropisomerism in drug design and synthesis.
The stereocontrolled synthesis of complex amino acids, such as the ADDA amino acid found in microcystins, often utilizes chiral auxiliaries to direct the formation of the desired stereocenters. rsc.orgresearchgate.net For example, a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one was used as a chiral template to establish the 8S and 9S stereocenters of ADDA, while the 2S and 3S centers were derived from D-aspartic acid. rsc.org Similar strategies can be envisioned for the asymmetric synthesis of analogs of this compound, ensuring the precise spatial arrangement of substituents.
Table 1: Classification of Atropisomers Based on Rotational Energy Barrier
| Class | Rotational Energy Barrier (kcal/mol) | Interconversion Rate at Room Temperature |
| Class 1 | < 20 | Minutes or faster |
| Class 2 | 20 - 28 | Hours to months |
| Class 3 | > 28 | Stable |
Scale-Up Considerations in Laboratory and Pilot Plant Development
Transitioning a synthetic route from a laboratory scale to a pilot plant and eventually to large-scale production presents a unique set of challenges. bohrium.com The primary goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. researchgate.net
For the synthesis of this compound, several factors must be carefully evaluated during scale-up:
Reagent Selection: Reagents that are suitable for small-scale synthesis may not be practical for large-scale production due to cost, safety, or handling issues. researchgate.netscribd.com For instance, while many coupling reagents are available for amidation reactions, only a few are considered "green" and suitable for large-scale use. researchgate.net
Solvent Choice: The choice of solvent is critical. Solvents that are effective in the lab, such as chlorinated hydrocarbons, may be undesirable on a larger scale due to environmental and safety concerns. researchgate.net The process development for a multi-substituted barbiturate (B1230296) skeleton, for example, would necessitate a move towards more environmentally benign solvents.
Process Safety: Reactions that are easily controlled in the laboratory, such as those involving highly exothermic steps or the use of hazardous reagents, require robust engineering controls and safety protocols at the pilot plant stage. google.com The synthesis of 3-amino-2-hydroxyacetophenone, for example, involves nitration and hydrogenation, both of which are high-risk reactions requiring careful management in an industrial setting. google.com
Impurity Profile: The impurity profile of the final product must be well-characterized and controlled. Changes in reaction conditions during scale-up can lead to the formation of new or different impurities.
Crystallization and Isolation: The final isolation and purification steps, such as crystallization, are critical for obtaining the desired product in high purity. The development of a scalable crystallization process often involves a detailed study of solvent systems and cooling profiles. acs.org
The development of a manufacturing process for a preclinical candidate, for example, involved the evaluation of four different synthetic routes, with the final selection based on a resolution of a racemic intermediate, a strategy often employed in large-scale synthesis to manage chirality. acs.org
Table 2: Key Considerations for Scale-Up of Chemical Synthesis
| Factor | Laboratory Scale | Pilot Plant/Industrial Scale |
| Reagent Cost | Often secondary to achieving the desired transformation. | A primary driver for process viability. |
| Safety | Managed with standard laboratory equipment (fume hoods). | Requires extensive engineering controls and risk assessment. |
| Solvent Usage | A wide variety of solvents may be used. | Preference for "green," recyclable, and low-toxicity solvents. |
| Reaction Time | Can be longer and less optimized. | Optimized for throughput and efficiency. |
| Work-up & Purification | Chromatography is common. | Crystallization, extraction, and filtration are preferred. |
| Process Control | Manual control is often sufficient. | Automated control systems are necessary for consistency. |
Chemical Transformations and Mechanistic Investigations of 3 Amino 2 Methoxyisonicotinamide and Its Analogs
Reactivity Profile of the Amino and Methoxy (B1213986) Groups
The reactivity of 3-Amino-2-methoxyisonicotinamide is largely dictated by the interplay of the amino (-NH2), methoxy (-OCH3), and isonicotinamide (B137802) groups on the pyridine (B92270) ring. The electron-donating nature of the amino and methoxy groups significantly influences the electron density and reactivity of the heterocyclic core.
The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, the presence of electron-donating substituents like amino and methoxy groups can modulate this reactivity. These groups activate the pyridine ring, making it more amenable to electrophilic substitution than a simple pyridine, which typically requires harsh conditions for such reactions. gcwgandhinagar.com
Electrophilic substitution on pyridines bearing electron-donating groups like -NH2 or -OCH3 tends to occur at positions ortho and para to the activating group. gcwgandhinagar.com In the case of this compound, these activating groups can direct electrophiles to specific positions on the ring, although the inherent electron-poor nature of the pyridine nitrogen makes these reactions less favorable than in benzene (B151609) analogs. gcwgandhinagar.com
Conversely, nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, especially when a good leaving group is present at the 2- or 4-position. abertay.ac.uk For analogs of this compound, such as those with a halogen at the 2- or 6-position, nucleophilic displacement is a key transformation. For instance, in 3-substituted-2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the nature of the 3-substituent. An amide group at the 3-position can direct substitution to the 2-position. researchgate.net The increased electrophilicity at the 2- and 4-positions facilitates attack by nucleophiles. abertay.ac.uk
A study on 3-substituted-2,6-dichloropyridines showed that an amide substituent at the 3-position favored nucleophilic attack at the 2-position over the 6-position. researchgate.net This regioselectivity is crucial for the synthesis of specifically substituted pyridine derivatives.
The primary amino group in this compound is a key site for various chemical transformations, most notably amidation and the formation of imines, also known as Schiff bases.
Amidation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to modify the properties of the parent molecule. For example, the acylation of an amino group on a pyridine ring can be performed selectively in the presence of other nucleophilic sites. gcwgandhinagar.com
Imine (Schiff Base) Formation: The condensation of the primary amino group with aldehydes or ketones yields imines. sapub.orgresearchgate.netresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and the disappearance of the NH2 stretching bands. sapub.org Schiff bases derived from amino-substituted heterocyclic compounds are versatile intermediates in organic synthesis and are explored for various applications. researchgate.netmdpi.com For instance, Schiff bases of 3-amino-2-methyl quinazolin-4(3H)-one are synthesized by condensing the amino group with various aromatic aldehydes. researchgate.netnih.gov
The general reaction for Schiff base formation is as follows: R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O
The functional groups of this compound and its analogs can undergo various oxidation, reduction, and rearrangement reactions.
Oxidation: The pyridine ring itself is generally resistant to oxidation, which is a testament to its aromatic character. gcwgandhinagar.com However, the substituents can be oxidized. For instance, primary alcohols can be oxidized to aldehydes and further to carboxylic acids using strong oxidizing agents like Cr(VI) reagents. ucr.edu In some cases, the oxidation of a Schiff base can lead to the formation of an amide linkage. nih.gov
Reduction: The nitro group, if present in an analog, can be readily reduced to an amino group without affecting the pyridine ring, highlighting the stability of the aromatic system. gcwgandhinagar.comgoogle.com Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation. google.com
Rearrangement Reactions: While specific rearrangement pathways for this compound are not extensively documented in the provided results, rearrangements are a known class of reactions in organic chemistry. organic-chemistry.org For example, the Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester. ucr.edu Rearrangements can be key steps in complex synthetic sequences.
Exploration of Suzuki-Miyaura Cross-Coupling and Related Processes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. fishersci.frmdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. fishersci.frrsc.org
For analogs of this compound that are halogenated, the Suzuki-Miyaura reaction is a key strategy for further functionalization. The reaction is valued for its mild conditions, tolerance of various functional groups, and the use of generally low-toxicity and stable boronic acids. fishersci.frmdpi.com
A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system, which can include aqueous mixtures. fishersci.frmdpi.comnih.gov The reaction has been successfully applied to pyridine derivatives to synthesize a wide array of novel compounds. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used in Suzuki cross-coupling reactions with various arylboronic acids to produce new pyridine derivatives in good yields. nih.gov Protecting the amino group as an acetamide (B32628) can also be an effective strategy before performing the coupling reaction. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives
| Component | Example | Role | Reference |
|---|---|---|---|
| Aryl Halide | 5-Bromo-2-methylpyridin-3-amine | Substrate | nih.gov |
| Boronic Acid | Arylboronic acids | Coupling Partner | nih.gov |
| Catalyst | Pd(PPh₃)₄ | Palladium(0) source | fishersci.frmdpi.com |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates boronic acid | mdpi.comnih.govacs.org |
| Solvent | 1,4-Dioxane/Water | Reaction Medium | nih.gov |
| Temperature | 85-95 °C | To drive the reaction | nih.gov |
Reaction Mechanism Elucidation Through Advanced Studies
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing conditions and designing new synthetic routes. For complex molecules like this compound and its analogs, a combination of experimental and computational studies is often employed.
The mechanism of the Suzuki-Miyaura coupling, for instance, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. Mechanistic studies have considered different pathways, such as the "boronate pathway" and the "oxo-palladium pathway," to explain the role of the base in the crucial transmetalation step. rsc.org
Identifying and characterizing transient intermediates is a powerful tool for deciphering reaction mechanisms. Trapping experiments are designed to capture these short-lived species, providing direct evidence for their existence.
In the context of reactions involving amino groups, intermediates such as α-imino enols have been proposed. For example, in a rhodium(II)-catalyzed multicomponent reaction, an α-imino enol generated from a 1-sulfonyl-1,2,3-triazole was trapped by a third component, diverting the reaction from a traditional two-component pathway to a three-component one. researchgate.net This strategy of trapping an active intermediate opens avenues for discovering new multicomponent reactions. researchgate.net
Kinetic Isotope Effects and Spectroscopic Monitoring
In the oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid, a kinetic and mechanistic study revealed a second-order reaction, first order in both the peroxy acid and the substrate at a constant pH. The observed bell-shaped pH-rate profile suggests the involvement of various protonated and unprotonated forms of both the substrate and the oxidizing agent as the reactive species. The proposed mechanism involves a nucleophilic attack of the amino nitrogen of 3-aminopyridine on the electrophilic peroxo oxygen of the peroxomonosulfuric acid species. researchgate.net
Table 1: Second-Order Rate Constants for the Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid at Varying pH researchgate.net
| pH | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| 3.2 | 1.5 |
| 4.0 | 3.2 |
| 5.5 | 8.9 |
| 6.5 | 12.5 |
| 7.3 | 9.8 |
Data extracted from a kinetic study on an analog, 3-aminopyridine.
Spectroscopic monitoring is an indispensable tool for elucidating the structures of intermediates and understanding the coordination chemistry of ligands and their metal complexes in catalytic reactions. For analogs of this compound, techniques such as FT-IR, NMR, and UV-Visible spectroscopy are crucial.
In the characterization of metal complexes with Schiff bases derived from 6-methoxypyridin-3-amine, a close analog, FT-IR spectroscopy confirmed complexation through significant shifts in the bands of the azomethine group (ν(CH=N)). For instance, a sharp band at 1617 cm⁻¹ corresponding to the imine group stretching vibration was observed in the free ligand, which shifted upon coordination to Co(II) and Cu(II) ions. semanticscholar.orgnih.gov
¹H NMR spectroscopy is also vital. In the ¹H NMR spectrum of the Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a singlet peak at 8.338 ppm corresponds to the imine proton, providing a clear marker for tracking the ligand's transformation or coordination. semanticscholar.orgnih.gov Mass spectrometry further confirms the formation of these complexes, with molecular ion peaks corresponding to the coordinated metal-ligand species. semanticscholar.orgnih.gov
Table 2: Spectroscopic Data for N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) and its Metal Complexes semanticscholar.orgnih.gov
| Compound | Key FT-IR Band (cm⁻¹) ν(C=N) | ¹H NMR (ppm) Imine Proton | Mass Spectrum (m/z) Molecular Ion Peak |
| MPM (Ligand) | 1617 | 8.338 | 202.09 |
| [Cu(MPM)₂] | Shifted from 1617 | - | 463.125 |
| [Co(MPM)₂] | Shifted from 1617 | - | 458.26 |
Data is for an analog, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its metal complexes.
Catalytic Cycles and Ligand Effects
The catalytic activity of metal complexes containing ligands analogous to this compound is a subject of significant research, particularly in oxidation and cross-coupling reactions. The electronic and steric properties of the ligands play a crucial role in determining the efficiency and selectivity of the catalyst.
Iron(III) complexes with 3-amino-2-pyrazinecarboxylate, an analog of the target molecule, have been shown to be efficient catalysts for the microwave-assisted peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone. The catalytic cycle for such reactions typically involves the coordination of the substrate to the metal center, followed by oxidation and subsequent release of the product, regenerating the catalyst. The electrochemical properties of these complexes, which show a reversible Fe(III)/Fe(II) redox couple, are indicative of their potential as oxidation catalysts. mdpi.com
Table 3: Catalytic Activity of Iron(III) Complexes with 3-Amino-2-pyrazinecarboxylate in Cyclohexanol Oxidation mdpi.com
| Catalyst (Complex) | Reaction Time (h) | Temperature (°C) | Cyclohexanone Yield (%) |
| Complex 1 | 1 | 70 | 89.2 |
| Complex 2 | 1 | 70 | 91.5 |
| Complex 3 | 1 | 70 | 93.1 |
| Complex 4 | 1 | 70 | 90.7 |
Data is for iron complexes of an analog, 3-amino-2-pyrazinecarboxylate.
Ligand effects are paramount in tuning the catalytic activity of metal centers. In the context of palladium-catalyzed cross-coupling reactions, the steric and electronic properties of phosphine-based ligands are well-studied. However, nitrogen-containing ligands like aminopyridine derivatives also exhibit significant influence. For instance, in Suzuki-Miyaura cross-coupling reactions of halopyridines, the nature of the N-heterocyclic carbene (NHC) ligand precursor, a benzimidazolium salt, influences the reactivity and the yield of the coupling product. mdpi.com
The use of 2-alkoxypyridines in palladium-catalyzed cross-coupling reactions has also been explored, where the alkoxy group can influence the electronic properties of the pyridine ring and, consequently, the catalytic activity. researchgate.net The coordination of such ligands to a metal center can modulate its reactivity, affecting steps such as oxidative addition and reductive elimination in a catalytic cycle. While a specific catalytic cycle for a reaction involving this compound as a ligand is not documented, analogous aminopyridine ligands are known to participate in various catalytic transformations, including C-C and C-heteroatom bond-forming reactions. nih.gov The amino and methoxy substituents on the isonicotinamide backbone would be expected to exert significant electronic and steric effects on a coordinated metal center, thereby influencing the catalytic performance.
Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Amino-2-methoxyisonicotinamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques. In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, protons attached to aromatic rings will have different chemical shifts than those on a methoxy (B1213986) group or an amine group. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic carbon, carbonyl carbon, methoxy carbon). libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms; for example, a carbon atom bonded to an oxygen atom will have a larger chemical shift. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 100 - 150 |
| Methoxy (OCH₃) | ~3.9 | ~55 |
| Amine (NH₂) | Variable | - |
| Amide (CONH₂) | Variable | ~168 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, provide further structural insights by showing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. scribd.com This helps to piece together fragments of the molecule by establishing proton-proton connectivities. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms. wikipedia.org Each peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing unambiguous C-H bond information. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for linking different molecular fragments together. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. scribd.com This is crucial for determining the three-dimensional conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and assessing its purity. The molecular weight of this compound is 167.17 g/mol . bldpharm.com
In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Mass spectrometry can also be coupled with chromatographic techniques like GC or HPLC (GC-MS and LC-MS) to separate mixtures and analyze individual components, which is invaluable for purity assessment. rsc.orgambeed.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Analysis
UV-Vis and IR spectroscopy are used to identify the functional groups present in a molecule.
UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light is associated with electronic transitions within the molecule. Aromatic systems and conjugated systems (alternating single and double bonds) typically show strong UV absorption. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its substituted pyridine (B92270) ring. semanticscholar.orgjlps.gr.jp The presence of charged amino acids can lead to absorption at longer wavelengths. semanticscholar.org
Infrared Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. Different types of bonds (e.g., C=O, N-H, C-O, C-H) vibrate at characteristic frequencies. The IR spectrum of this compound would show distinct peaks corresponding to the stretching and bending vibrations of its functional groups, such as the amide C=O stretch, the N-H stretches of the amine and amide groups, and the C-O stretch of the methoxy group.
Advanced Chromatographic Separations (HPLC, GC, TLC) for Analysis and Purification
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. rsc.orgambeed.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.govnih.gov It is widely used to analyze the purity of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice.
Gas Chromatography (GC) : GC is suitable for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like amino acids, derivatization is often required to increase their volatility before GC analysis. sigmaaldrich.comthermofisher.com GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. It involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it in a suitable solvent system. The retention factor (Rf) value is characteristic of a compound in a given solvent system.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Principle | Application for this compound |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification. ambeed.com |
| GC | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Purity assessment (may require derivatization). |
| TLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Reaction monitoring, preliminary purity check. |
Theoretical and Computational Studies of 3 Amino 2 Methoxyisonicotinamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For a compound like 3-Amino-2-methoxyisonicotinamide, DFT methods such as B3LYP with a 6-311++G(d,p) basis set can be employed to optimize the molecular geometry and compute a range of electronic descriptors. rasayanjournal.co.intandfonline.com
The electronic character of the molecule is largely defined by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net In studies of similar aminopyridine derivatives, HOMO-LUMO gaps typically range from 4.0 to 5.5 eV, suggesting a moderate level of reactivity. rasayanjournal.co.indergipark.org.tr
Another key property derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govresearchgate.net For this compound, the MEP would likely show negative potential around the pyridine (B92270) nitrogen and the oxygen atoms of the methoxy (B1213986) and amide groups, indicating these are the most probable sites for electrophilic attack. The amino group's nitrogen, due to its lone pair delocalization into the aromatic ring, would be less negative than the pyridine nitrogen. nih.govconsensus.app
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the aminopyridine ring, indicating this moiety is the primary site of oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily distributed over the pyridine ring and carbonyl group, suggesting these are sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest the molecule is stable but capable of participating in chemical reactions. dergipark.org.tr |
| Dipole Moment | Measure of the overall polarity of the molecule. | Expected to be significant due to the presence of multiple polar functional groups (amino, methoxy, amide). |
| Mulliken Atomic Charges | Calculated charge associated with each atom in the molecule. | Would quantify the electron-donating/withdrawing effects of the substituents on the pyridine ring. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, revealing their conformational flexibility and interactions with their environment (e.g., a solvent). acs.orgnih.gov For a molecule with several rotatable bonds like this compound, MD simulations are essential for exploring its conformational landscape.
Key dihedral angles to consider would be:
The rotation of the amide group around the C4-C(O) bond.
The rotation of the methoxy group around the C2-O bond.
The orientation of the amino group's hydrogen atoms.
Simulations of related molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) show that the orientation of the nicotinamide moiety is highly flexible and can adopt various folded and extended conformations in solution. acs.orgmdpi.com For this compound, MD simulations in an explicit solvent (like water) would reveal the most stable conformations, the energy barriers between them, and the potential for intramolecular hydrogen bonding (e.g., between the amino group and the methoxy oxygen). Analysis of the simulation trajectory can yield information on properties like the Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA), which describe the molecule's compactness and exposure to the solvent, respectively. nih.govsemanticscholar.org
| Simulation Parameter | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. | A stable RMSD trajectory would indicate the simulation has reached equilibrium. plos.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | High RMSF values would be expected for the methoxy and amide groups, confirming their conformational mobility. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds to map the conformational space. | Would identify the preferred orientations of the methoxy and isonicotinamide (B137802) substituents. acs.org |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Would provide detailed information on the hydration shell and specific solute-solvent interactions. |
Computational Prediction of Reactivity and Reaction Pathways
Computational methods can predict a molecule's reactivity and potential metabolic fate. The MEP and FMO analysis from quantum chemical calculations provide the initial clues. researchgate.netnih.gov Regions of negative electrostatic potential are susceptible to attack by electrophiles, while regions of positive potential are targets for nucleophiles.
Reactivity indices derived from DFT, such as Fukui functions, can offer a more quantitative prediction of reactive sites. These indices identify which atoms are most likely to accept or donate electrons. For example, in studies of substituted pyridines, the ring nitrogen is often a primary site for protonation or N-oxidation, but its reactivity is heavily modulated by the electronic effects of other substituents. tandfonline.comnih.gov The amino group at C3 and the methoxy group at C2 in this compound are both electron-donating, which would increase the electron density of the pyridine ring and influence its reactivity towards electrophiles.
Computational chemistry can also be used to model entire reaction pathways, for instance, the Chichibabin amination of pyridines or metabolic transformations catalyzed by cytochrome P450 enzymes. scispace.comacs.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for a given pathway, predicting its feasibility and the likely products. Studies on substituted pyridines have used DFT to explore mechanisms of C-C bond formation and cycloaddition reactions, successfully predicting regioselectivity and the influence of different substituents on reaction barriers. acs.orgrsc.org
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. nih.gov Nicotinamide derivatives are known to interact with a wide range of enzymes, often acting as inhibitors by mimicking the native nicotinamide or NAD+ substrate. chemrxiv.orgnih.gov A prominent target for such derivatives is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. nih.govmdpi.com
The docking process involves placing the this compound molecule into the active site of a target protein (e.g., human NNMT, PDB ID: 3ROD) and evaluating the fit using a scoring function. The results would reveal the most likely binding pose and the key interactions that stabilize the complex.
Ligand Binding Site Prediction
Docking simulations predict the specific amino acid residues that form the binding pocket and interact with the ligand. For nicotinamide-like inhibitors binding to NNMT or tankyrase, interactions typically include:
Hydrogen Bonds: The amide group of the ligand is a crucial pharmacophore, often forming hydrogen bonds with backbone atoms or side chains of residues like Glycine or Aspartate in the active site. semanticscholar.orgresearchgate.net The amino and methoxy groups of this compound could also participate in hydrogen bonding.
Hydrophobic Interactions: The pyridine ring often engages in hydrophobic and π-stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding site. nih.govmdpi.com
Energetic Analysis of Molecular Recognition
The primary output of a docking simulation is a binding score, which estimates the binding affinity (often as a free energy of binding, ΔG, in kcal/mol). A more negative score implies a stronger, more favorable interaction. Docking studies on nicotinamide-based inhibitors against targets like VEGFR-2 have reported binding energies ranging from -7 to -10 kcal/mol for active compounds. tandfonline.com
For more rigorous energetic analysis, the results of docking can be refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). semanticscholar.orgnih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, providing a more accurate estimation of binding affinity by accounting for solvent effects and ligand/protein strain energy. nih.govtandfonline.com
| Target Protein (Example) | Interacting Residues (Hypothetical) | Interaction Type | Binding Energy (Estimated Range) |
| NNMT | Tyr20, Gly22, Phe147 | π-stacking, H-bond | -6 to -8 kcal/mol |
| VEGFR-2 | Cys919, Asp1046, Leu840 | H-bond, H-bond, Hydrophobic | -7 to -9 kcal/mol |
| Tankyrase | Gly1035, Ser1039, Tyr1071 | H-bond, H-bond, π-stacking | -7 to -9 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a series of derivatives of this compound were synthesized and tested for a specific activity (e.g., inhibition of a particular enzyme), a QSAR model could be developed to guide the design of more potent analogues.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be:
Constitutional: Molecular weight, number of H-bond donors/acceptors.
Topological: Describing atomic connectivity and molecular shape.
Physicochemical: LogP (lipophilicity), molar refractivity.
Quantum Chemical: HOMO/LUMO energies, dipole moment.
Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical model that relates a combination of these descriptors to the observed biological activity (e.g., pIC50). researchgate.netresearchgate.net For instance, a QSAR study on isonicotinamide derivatives as antitubercular agents found that topological and electrostatic descriptors were key for activity. nih.gov A successful QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into the structural features that are either beneficial or detrimental to activity, thereby guiding rational drug design.
Biological Activity Investigations and Mechanistic Insights Excluding Clinical Outcomes
Enzyme Modulation and Kinase Inhibition Studies
While some chemical suppliers classify 3-Amino-2-methoxyisonicotinamide within broader categories of "Enzyme Inhibitors," there is no specific, publicly accessible data to substantiate this classification. ambeed.comcymitquimica.com No studies were found that investigate its effects on specific enzymes or its potential as a kinase inhibitor. Research into its IC50 values or its mechanism of enzyme modulation has not been reported.
Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Activity
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. While numerous small molecule inhibitors targeting PI3K have been developed and studied extensively, there is no specific, publicly available research detailing the inhibitory activity of this compound against PI3K isoforms.
In the broader context of PI3K inhibitors, compounds are often evaluated for their half-maximal inhibitory concentration (IC50) against different isoforms of PI3K (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) to determine their potency and selectivity. For instance, well-characterized inhibitors like Alpelisib (BYL-719) show high selectivity for the PI3Kα isoform. However, no such data has been published for this compound, precluding a definitive statement on its potential as a PI3K inhibitor.
Effects on Other Relevant Protein Kinases and Enzymatic Pathways
The human kinome consists of a large family of protein kinases that are crucial for signal transduction. Many small molecule inhibitors exhibit activity against multiple kinases, a phenomenon known as polypharmacology. Beyond the theoretical interest in PI3K, there is no documented evidence from screening assays or targeted studies on the effect of this compound on other protein kinases, such as those in the MAPK/ERK pathway, or other enzymatic pathways relevant to cell signaling and disease.
Cellular Pathway Perturbation in In Vitro Research Systems
The functional consequences of a compound's interaction with cellular targets are often studied in in vitro systems, such as cultured cell lines. These studies can reveal effects on fundamental cellular processes like programmed cell death and cell cycle progression.
Induction of Programmed Cell Death (Apoptosis) in Cell Lines
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. While compounds with structural similarities to this compound have been investigated for their pro-apoptotic effects, there are no specific studies demonstrating that this compound itself induces apoptosis in any cancer cell line. Research on other structurally related indenoisoquinolines, for instance, has shown induction of apoptosis through the activation of caspases, but these findings cannot be directly extrapolated to this compound without direct experimental evidence. nih.gov
Impact on Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell division. Arresting the cell cycle is another important strategy in cancer therapy. Studies have explored how the withdrawal of essential amino acids can lead to cell cycle arrest. nih.govnih.gov However, the specific impact of this compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M) has not been reported. Therefore, it is unknown whether this compound can induce cell cycle arrest and at which checkpoint this might occur.
Applications in Chemical Biology as Probes and Bioconjugation Reagents
Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native environment. These probes are often derived from bioactive small molecules.
Development of Affinity Probes for Target Identification
Affinity probes are designed to bind specifically to their molecular target, allowing for the isolation and identification of that target from complex biological samples. This is a crucial step in understanding the mechanism of action of a novel bioactive compound. The development of an affinity probe typically involves modifying the parent molecule to include a reactive group for covalent attachment to the target and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification. mdpi.com
While the structure of this compound contains functional groups that could potentially be modified for the development of an affinity probe, there are no published reports of such a probe being synthesized or used for target identification studies. The general principles of creating affinity probes, including the use of photo-crosslinkers and click chemistry, are well-established, but their specific application to this compound has not been documented. nih.govrsc.orgmdpi.com
Bioconjugation Strategies for Protein and Nucleic Acid Modification
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or a nucleic acid. The field relies on a toolbox of chemical reactions that are highly specific, efficient, and can be performed under mild, aqueous conditions to preserve the structure and function of the biological component.
The potential utility of this compound in this arena would stem from the chemical reactivity of its functional groups. The primary amino group on the pyridine (B92270) ring is a key site for potential modifications.
Protein Modification:
The modification of proteins with small molecules can be used to introduce new functionalities, such as fluorescent labels, imaging agents, or therapeutic payloads. The amino group of this compound could theoretically be a target for several well-established bioconjugation reactions. For instance, it could react with N-hydroxysuccinimide (NHS) esters, which are commonly used to label the lysine (B10760008) residues in proteins. However, the reactivity of the amino group on the pyridine ring in this compound for such reactions has not been documented.
Another potential avenue for protein modification involves the use of pyridine-based compounds for N-terminal specific labeling. Research has shown that certain pyridinecarboxaldehydes can selectively react with the N-terminal amine of a protein under specific conditions. While this compound is not a pyridinecarboxaldehyde, its structural similarity to this class of reagents suggests that derivatives could potentially be designed for such purposes.
Nucleic Acid Modification:
The modification of nucleic acids is crucial for developing diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid structure and function. Pyridine derivatives have been explored for their ability to interact with and modify nucleic acids. For instance, some aminopyridine derivatives have been incorporated into synthetic oligonucleotides to enhance their binding affinity and specificity to target DNA or RNA sequences.
The isonicotinamide (B137802) structure within this compound is a known component of certain enzyme cofactors and could potentially be leveraged for interactions with nucleic acid structures. However, there is no direct evidence in the current body of scientific literature to suggest that this compound itself has been used as a probe or modification agent for nucleic acids. The development of nucleic acid probes often involves the attachment of fluorescent dyes or other reporter molecules, and the amino group of this compound could serve as a handle for such attachments, though this remains a theoretical application.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Next-Generation 3-Amino-2-methoxyisonicotinamide Derivatives
The core structure of this compound presents a versatile scaffold for chemical modification, offering the potential to fine-tune its physicochemical and pharmacological properties. The design and synthesis of next-generation derivatives are pivotal to unlocking its full therapeutic potential.
Key synthetic strategies for creating a diverse library of derivatives include:
Modification of the Pyridine (B92270) Ring: Introducing various substituents onto the pyridine ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. These changes can, in turn, influence its binding affinity to biological targets and its pharmacokinetic properties.
Functionalization of the Amino Group: The amino group serves as a key handle for derivatization. Acylation, alkylation, and arylation reactions can be employed to introduce a wide array of functional groups, potentially enhancing target engagement and modulating the compound's solubility and metabolic stability. For instance, the synthesis of amide derivatives by reacting the amino group with various carboxylic acids can lead to compounds with altered biological activities. nih.gov
Alteration of the Carboxamide Moiety: The isonicotinamide (B137802) core is crucial for the molecule's activity. Modifications to the carboxamide group, such as its replacement with other bioisosteres like tetrazoles or oxadiazoles, could lead to derivatives with improved metabolic stability and oral bioavailability.
Recent advancements in synthetic methodologies, such as multicomponent reactions and flow chemistry, are enabling the rapid and efficient generation of diverse compound libraries. bohrium.comrsc.org These approaches facilitate the exploration of a vast chemical space around the this compound scaffold, accelerating the identification of derivatives with optimized therapeutic profiles. For example, a one-pot, four-component reaction has been successfully used to synthesize novel pyridine derivatives with high yields. acs.org
Interactive Table: Synthetic Strategies for this compound Derivatives
| Modification Site | Reaction Type | Potential Outcome | Relevant Research |
| Pyridine Ring | Substitution Reactions | Altered electronics, lipophilicity, and steric profile | Strategies for C2-functionalized pyridines researchgate.net |
| Amino Group | Acylation, Alkylation, Arylation | Enhanced target engagement, modulated solubility | Synthesis of acylhydrazone quinazolines nih.gov |
| Carboxamide Moiety | Bioisosteric Replacement | Improved metabolic stability and bioavailability | Design of pyridine-based oxadiazole derivatives nih.gov |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Key applications of AI and ML in this context include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. tandfonline.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and a favorable safety profile.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing data on active compounds, these models can propose novel this compound derivatives that are optimized for specific biological targets.
Pharmacokinetic and Toxicity Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This helps to identify and eliminate molecules with unfavorable pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. For instance, in silico studies can predict the drug-likeness of designed compounds based on established rules like Lipinski's Rule of Five. auctoresonline.org
Exploration of Novel Biological Targets and Therapeutic Hypotheses
While the initial therapeutic focus of a compound may be narrow, its derivatives often exhibit activity against a range of biological targets. The structural features of this compound and its analogs suggest potential interactions with various enzymes and receptors, opening up new therapeutic avenues.
Emerging research points to several potential biological targets for derivatives of this scaffold:
Kinase Inhibition: Many pyridine and quinazoline (B50416) derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and are often implicated in cancer and inflammatory diseases. acs.orgnih.gov For example, certain aminopyridine derivatives have been investigated as inhibitors of FMS kinase, a target in cancer therapy. nih.gov
Enzyme Inhibition: Isonicotinamide derivatives have been studied as inhibitors of enzymes such as succinate (B1194679) dehydrogenase (SDH) and histone deacetylases (HDACs). nih.govrsc.org Inhibition of these enzymes has therapeutic potential in treating fungal infections and cancer, respectively.
Receptor Modulation: Aminopyridine derivatives have been shown to bind to central nicotinic acetylcholine (B1216132) receptors, suggesting their potential use in neurological disorders. thieme-connect.com Furthermore, isonicotinamide derivatives have been identified as modulators of the farnesoid X receptor (FXR), a target for metabolic diseases. researchgate.net
Antimicrobial and Antiviral Activity: The quinazoline scaffold, structurally related to the pyridine core of the subject compound, is found in many compounds with demonstrated antimicrobial and antiviral properties. nih.gov
The exploration of these and other potential targets through high-throughput screening and mechanism-of-action studies will be crucial in defining the full therapeutic landscape of this compound derivatives.
Sustainability and Scalability in Advanced Synthesis
As promising drug candidates progress through the development pipeline, the sustainability and scalability of their synthesis become paramount. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and reduce costs.
Key considerations for the advanced synthesis of this compound and its derivatives include:
Green Solvents and Reagents: The use of environmentally benign solvents, such as water or ethanol, and less toxic reagents is a primary goal. acs.orgbohrium.com
Catalytic Methods: The development of highly efficient and recyclable catalysts can significantly improve the atom economy of synthetic processes. rsc.orgrsc.org For example, iron-catalyzed cyclization has been used for the green synthesis of substituted pyridines. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times, increase yields, and reduce the formation of byproducts compared to conventional heating methods. nih.govacs.org
Continuous Flow Chemistry: Continuous flow processes offer several advantages over traditional batch manufacturing, including improved safety, better process control, and easier scalability. rsc.org A continuous-flow palladium-catalyzed aminocarbonylation process has been developed for the scalable synthesis of carboxamides. rsc.org
By embracing these sustainable and scalable synthetic strategies, the chemical industry can ensure the economically viable and environmentally responsible production of future therapeutics derived from the this compound scaffold. ijarsct.co.in
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Amino-2-methoxyisonicotinamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic amidation of precursor pyridine derivatives. For example, substituting a methoxy group at the 2-position of a nicotinamide scaffold requires controlled anhydrous conditions to prevent hydrolysis. Optimization can be achieved via Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for coupling reactions). Post-synthesis, validate purity using HPLC (≥98% as per industry standards) and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound and distinguish it from analogs like 3-Amino-2-chloroisonicotinic acid?
- Methodological Answer : Use tandem analytical techniques:
- X-ray crystallography for definitive confirmation of the methoxy group’s position.
- IR spectroscopy to identify the N-H stretching (3,200–3,400 cm) and C=O vibrations (~1,680 cm) of the amide group.
- LC-MS/MS to differentiate molecular ions (e.g., m/z 167.08 for this compound vs. m/z 172.57 for its chloro analog) .
Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using UPLC-QTOF to identify vulnerabilities in the methoxy or amide groups .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its binding affinity to enzymatic targets compared to hydroxyl or chloro analogs?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with targets like kinases or proteases. The methoxy group’s electron-donating effects may enhance π-π stacking in hydrophobic pockets. Validate computationally predicted affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (). Contrast results with chloro analogs, which may exhibit steric hindrance .
Q. What strategies resolve contradictions in reported degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Perform pH-dependent stability studies (pH 1–13) with LC-MS monitoring. For conflicting data, replicate experiments under standardized conditions (e.g., ICH guidelines). Use density functional theory (DFT) to model degradation mechanisms, focusing on protonation states of the amino group and hydrolysis susceptibility of the methoxy moiety. Cross-reference with analogs (e.g., 2-chloro derivatives) to isolate substituent-specific effects .
Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- Microsomal incubations : Use human liver microsomes (HLM) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates. Compare metabolic profiles with structurally similar compounds (e.g., 3-Methoxyamphetamine derivatives) to infer metabolic hotspots .
Q. What computational methods are optimal for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP, solubility, and permeability. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess membrane penetration in lipid bilayers. Validate predictions with Caco-2 cell monolayer assays for intestinal absorption and plasma protein binding studies using ultrafiltration .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Standardized referencing : Calibrate NMR spectrometers with tetramethylsilane (TMS) and report solvent effects (e.g., DMSO-d6 vs. CDCl3).
- Collaborative validation : Share raw data (FID files) for independent reprocessing.
- Comparative analysis : Cross-check with structurally validated analogs (e.g., 3-Amino-2-chloroisonicotinic acid) to isolate substituent-specific shifts .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate IC/EC. Assess outliers via Grubbs’ test and apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For low-dose effects, employ benchmark dose (BMD) modeling over NOAEL/LOAEL approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
